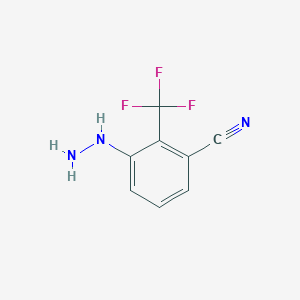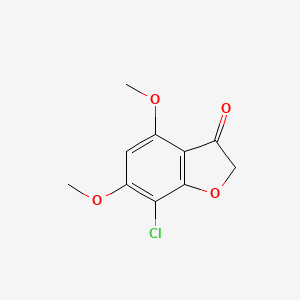
7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique chloro and methoxy substituents, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable benzofuran precursor.
Chlorination: Introduction of the chloro group at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy groups at the 4th and 6th positions can be introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.
Substitution: The chloro group may be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted benzofurans.
科学的研究の応用
Chemistry
In chemistry, 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine
Potential therapeutic applications may include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
4,6-Dimethoxy-1-benzofuran-3(2h)-one: Lacks the chloro substituent.
7-Chloro-1-benzofuran-3(2h)-one: Lacks the methoxy substituents.
Uniqueness
The presence of both chloro and methoxy groups in 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may confer unique chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
3261-06-1 |
|---|---|
分子式 |
C10H9ClO4 |
分子量 |
228.63 g/mol |
IUPAC名 |
7-chloro-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9ClO4/c1-13-6-3-7(14-2)9(11)10-8(6)5(12)4-15-10/h3H,4H2,1-2H3 |
InChIキー |
LXAQGDPMKKHFKF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1C(=O)CO2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


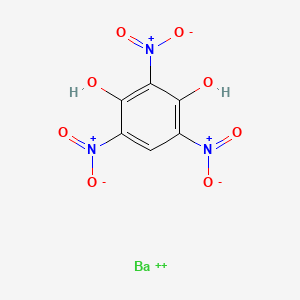
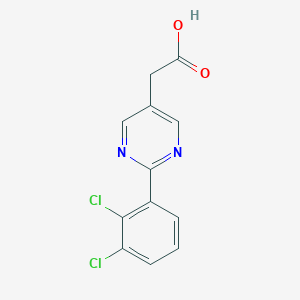
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
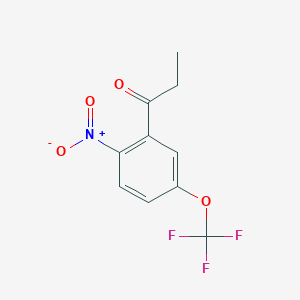
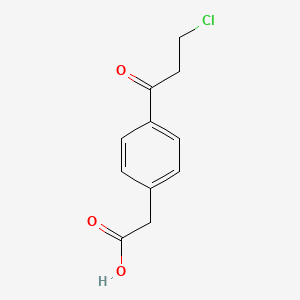
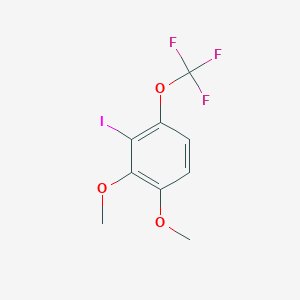

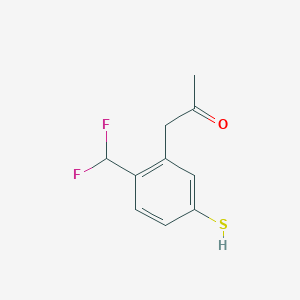
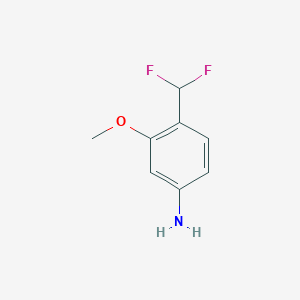

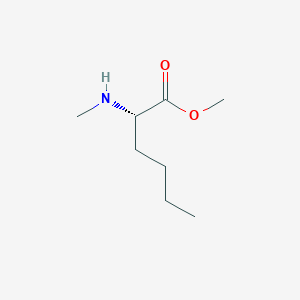
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

